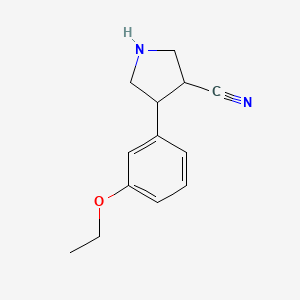

4-(3-Ethoxyphenyl)pyrrolidine-3-carbonitrile

Beschreibung

Molecular Identity and Classification

This compound represents a distinct member of the pyrrolidine family, characterized by its specific molecular formula C₁₃H₁₆N₂O and molecular weight of 216.28 grams per mole. The compound is officially cataloged under the Chemical Abstracts Service registry number 1367011-93-5, providing a unique identifier for this specific structural arrangement. The Simplified Molecular Input Line Entry System representation of this compound is N#CC1CNCC1C2=CC=CC(OCC)=C2, which accurately describes the connectivity between the pyrrolidine ring, the carbonitrile group, and the ethoxyphenyl substituent.

The structural classification of this compound places it within the broader category of nitrogen-containing heterocyclic compounds, specifically as a substituted pyrrolidine derivative. The pyrrolidine core, also known as tetrahydropyrrole, consists of a five-membered saturated ring containing one nitrogen atom, which serves as the fundamental scaffold for this molecule. The presence of the carbonitrile functional group at the 3-position of the pyrrolidine ring introduces significant electronic and steric effects that influence the compound's reactivity and potential biological activity. The ethoxyphenyl substituent at the 4-position further enhances the molecular complexity and provides additional opportunities for intermolecular interactions through its aromatic system and ether linkage.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆N₂O |

| Molecular Weight | 216.28 g/mol |

| CAS Registry Number | 1367011-93-5 |

| SMILES Notation | N#CC1CNCC1C2=CC=CC(OCC)=C2 |

| Classification | Pyrrolidine derivative, Heterocyclic compound |

Historical Context in Pyrrolidine Chemistry

The development of pyrrolidine chemistry has evolved significantly since the first recorded synthesis and characterization of pyrrolidine itself in the late 19th century, with the term "pyrrolidine" first appearing in chemical literature around 1880-1885. Pyrrolidine, originally known as tetrahydropyrrole, was initially recognized as a colorless, water-soluble liquid with distinctive olfactory properties described as ammoniacal and fishy. The industrial production of pyrrolidine became established through the reaction of 1,4-butanediol and ammonia at elevated temperatures and pressures in the presence of cobalt and nickel oxide catalysts supported on alumina.

The historical significance of pyrrolidine derivatives emerged through their discovery in natural products, particularly alkaloids such as nicotine and hygrine, which demonstrated the biological relevance of this heterocyclic scaffold. Laboratory synthesis methods for pyrrolidine derivatives were traditionally accomplished through the treatment of 4-chlorobutan-1-amine with strong bases, establishing fundamental synthetic approaches that continue to influence modern methodologies. The recognition of pyrrolidine as a building block in organic synthesis led to extensive research into substituted derivatives, with particular attention to compounds bearing various aromatic substituents and functional groups.

The evolution of synthetic strategies for pyrrolidine derivatives has encompassed cascade reactions and cyclization approaches that enable the construction of five-membered nitrogen-containing heterocycles with diverse substitution patterns. The development of sophisticated synthetic methodologies has facilitated access to complex pyrrolidine derivatives such as this compound, representing the culmination of decades of research in heterocyclic chemistry. Modern synthetic approaches have expanded beyond traditional methods to include asymmetric synthesis, catalytic processes, and multi-component reactions that provide efficient routes to structurally diverse pyrrolidine compounds.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research stems from its representation of multiple important structural motifs within a single molecular framework. The pyrrolidine ring system serves as one of the most important five-membered nitrogen-containing heterocycles, forming the core structure of numerous biologically and pharmacologically active molecules. The combination of this fundamental heterocyclic scaffold with an aromatic ethoxyphenyl substituent creates opportunities for π-π stacking interactions, hydrogen bonding, and hydrophobic contacts that are crucial for molecular recognition processes.

The carbonitrile functional group present in this compound provides a versatile handle for further chemical modifications, as nitriles can be readily transformed into various other functional groups including carboxylic acids, amides, aldehydes, and heterocyclic rings. Research in heterocyclic chemistry has demonstrated that pyrrolidine derivatives with carbonitrile substitution exhibit unique reactivity patterns that can be exploited for the synthesis of complex molecular architectures. The specific positioning of the carbonitrile group at the 3-position of the pyrrolidine ring in this compound creates stereochemical considerations that influence both synthetic approaches and potential biological activities.

The ethoxyphenyl substituent contributes additional complexity through its aromatic character and ether functionality, providing multiple sites for molecular interactions and potential metabolic transformations. Research has shown that compounds containing ethoxyphenyl groups often exhibit favorable pharmacokinetic properties due to the balance between lipophilicity and hydrogen bonding capacity provided by the ether oxygen. The meta-position of the ethoxy group on the phenyl ring creates a specific substitution pattern that influences the electronic distribution and steric environment around the aromatic system, potentially affecting molecular binding interactions and chemical reactivity.

Current Research Landscape

The current research landscape surrounding this compound reflects the broader interest in pyrrolidine derivatives as scaffolds for drug discovery and development. Recent investigations into pyrrolidine-based compounds have revealed significant potential for diverse therapeutic applications, including antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant activities. These discoveries have motivated continued research into structurally related compounds such as this compound, which shares the fundamental pyrrolidine core that underlies many of these bioactivities.

Contemporary synthetic research has focused on developing efficient methodologies for accessing pyrrolidine derivatives with specific substitution patterns and stereochemical configurations. The synthesis of compounds like this compound typically involves multiple synthetic steps, including the formation of the pyrrolidine ring and the introduction of both the carbonitrile group and the ethoxyphenyl substituent. Modern approaches emphasize the use of mild reaction conditions, high yields, and environmentally friendly processes to access these valuable synthetic intermediates.

Research into enzyme inhibition has identified pyrrolidine derivatives as promising candidates for targeting various biological pathways. Studies have demonstrated that compounds containing pyrrolidine scaffolds can effectively inhibit enzymes such as DNA gyrase, topoisomerase IV, glycosidases, aldose reductase, and N-acylethanolamine acid amidase. The specific structural features of this compound, including its carbonitrile group and ethoxyphenyl substituent, position it as a potential candidate for similar enzyme inhibition studies.

| Research Area | Current Focus | Potential Applications |

|---|---|---|

| Synthetic Methodology | Efficient cyclization reactions | Drug intermediate synthesis |

| Biological Activity | Enzyme inhibition studies | Therapeutic development |

| Structural Analysis | Stereochemical investigations | Molecular design |

| Chemical Reactivity | Functional group transformations | Synthetic diversification |

The integration of computational chemistry approaches has enhanced the understanding of pyrrolidine derivatives' structure-activity relationships, providing valuable insights for the design of new compounds with improved properties. Current research efforts continue to explore the potential of this compound and related structures as synthetic intermediates and bioactive compounds, reflecting the ongoing importance of heterocyclic chemistry in modern chemical research.

Eigenschaften

IUPAC Name |

4-(3-ethoxyphenyl)pyrrolidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-2-16-12-5-3-4-10(6-12)13-9-15-8-11(13)7-14/h3-6,11,13,15H,2,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJBVKTIHCIBIBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2CNCC2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Starting Materials and General Synthetic Route

The synthesis typically begins from 4-cyano-pyrrolidin-3-one derivatives, which serve as electrophilic substrates at the ketone and nitrile functionalities. The 4-(3-ethoxyphenyl) substituent is introduced via aromatic substitution or coupling reactions.

A representative precursor is 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile, which undergoes further transformations to yield the target compound or its analogs.

Wittig and Horner-Wadsworth-Emmons Reactions

One of the primary methods involves the reaction of 4-cyano-pyrrolidin-3-ones with stabilized phosphorus ylides or Horner-Wadsworth-Emmons reagents.

Wittig Reaction: The ketone group of the pyrrolidinone reacts with stabilized ylides (e.g., carbomethoxymethylene triphenylphosphorane) to form olefinic intermediates (alkenes). These intermediates are often unstable and can undergo aerobic oxidation to yield α,β-unsaturated compounds.

Horner-Wadsworth-Emmons Reaction: Similar olefination is achieved by reacting the ketone with phosphonate reagents, producing conjugated alkenes with high selectivity.

These reactions enable the installation of the ethoxyphenyl moiety via the formation of carbon-carbon double bonds that can be subsequently reduced or modified.

Reaction with Organophosphorus Reagents

The ketone substrates also react with various organophosphorus compounds such as trialkyl phosphites and tris(dialkylamino)phosphines.

Nucleophilic attack by trialkyl phosphites on the ketone leads to enol ether and enamine derivatives.

The reaction mechanism involves formation of intermediates where the phosphorus reagent adds to the carbonyl carbon, followed by elimination steps to yield the final substituted pyrrolidine derivatives.

This method provides a route to diverse functionalized pyrrolidine-3-carbonitriles, including those bearing ethoxy groups on the phenyl ring.

Tandem Cycloaddition-Cycloreversion Mechanism

Reactions of the ketone with N-phenyl triphenylphosphine proceed via a tandem [2+2] cycloaddition-cycloreversion mechanism, forming oxazaphosphazetidine intermediates that collapse to imines and subsequently tautomerize to enamines. This pathway offers an alternative approach to modifying the pyrrolidine ring system.

Experimental Details and Reaction Conditions

Solvents: Dry toluene is commonly used as the reaction medium for Wittig and Horner-Wadsworth-Emmons reactions.

Temperature: Reflux conditions are typically employed to drive the reactions to completion within 1–2 hours.

Purification: Products are isolated by column chromatography using silica gel with gradients of ethyl acetate in petroleum ether.

Characterization: Products are characterized by melting point determination, IR spectroscopy (noting characteristic nitrile and aromatic absorptions), $$^{1}H$$ and $$^{13}C$$ NMR spectroscopy, and mass spectrometry.

Representative Reaction Scheme Summaries

| Step | Reactants | Conditions | Products | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 4-cyano-pyrrolidin-3-one + stabilized ylide (e.g., 2a) | Reflux in dry toluene, 1 h | Unstable alkene intermediate (6a-c) | ~16 | Alkene intermediate prone to oxidation |

| 2 | Alkene intermediate + aerobic oxidation | Ambient air | α,β-Unsaturated compound (7a-c) | ~73 | More stable conjugated alkene |

| 3 | 4-cyano-pyrrolidin-3-one + trialkyl phosphite | Room temperature | Enol ether and enamine derivatives (9a-d) | Variable | Mechanism involves nucleophilic addition |

| 4 | 4-cyano-pyrrolidin-3-one + N-phenyl triphenylphosphine | Room temperature | Imine/enamine derivatives (8) | Moderate | Tandem cycloaddition-cycloreversion pathway |

Mechanistic Insights

The Wittig and Horner-Wadsworth-Emmons reactions proceed via nucleophilic attack of the phosphorus ylide/phosphonate on the ketone carbonyl, forming betaine intermediates that collapse to alkenes.

Trialkyl phosphite reactions involve initial nucleophilic addition to the ketone, followed by intramolecular displacement and elimination steps to form enol ether or enamine products.

The tandem cycloaddition-cycloreversion mechanism with N-phenyl triphenylphosphine involves formation of a four-membered oxazaphosphazetidine ring intermediate that rearranges to imines.

Research Findings and Data Summary

A study evaluating the synthesis of pyrrolidine-3-carbonitrile derivatives analogous to 4-(3-ethoxyphenyl)pyrrolidine-3-carbonitrile demonstrated the following:

| Compound | Antimicrobial Activity (Inhibition Zone Diameter, mm) | Notes |

|---|---|---|

| 6d | 32 (Staphylococcus aureus) | Highly active against Gram-positive |

| 7c | 20 (Escherichia coli) | Comparable to reference antibiotic |

| 7a, 7b | 11–14 (various bacteria) | Moderate activity |

| 9a, 9c | 7–10 (various bacteria) | Lower activity |

These data indicate that the synthetic derivatives, including those prepared by the methods described, exhibit promising antimicrobial properties, validating the synthetic approach for pharmaceutical applications.

Summary Table of Preparation Methods

| Methodology | Key Reagents | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|

| Wittig Reaction | Stabilized phosphorus ylides (e.g., 2a) | Olefination of ketone | High selectivity, moderate conditions | Unstable alkene intermediates |

| Horner-Wadsworth-Emmons Reaction | Phosphonate reagents (e.g., 5a,b) | Olefination of ketone | Produces conjugated alkenes | Requires careful reagent handling |

| Trialkyl Phosphite Addition | Trialkyl phosphites, tris(dialkylamino)phosphines | Nucleophilic addition/elimination | Access to enol ethers and enamines | Variable yields, complex mechanism |

| Tandem Cycloaddition-Cycloreversion | N-phenyl triphenylphosphine | Cycloaddition followed by rearrangement | Alternative pathway to imines/enamines | Limited substrate scope |

Analyse Chemischer Reaktionen

4-(3-Ethoxyphenyl)pyrrolidine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-(3-Ethoxyphenyl)pyrrolidine-3-carbonitrile has a wide range of scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(3-Ethoxyphenyl)pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The pyrrolidine ring is known to contribute to the compound’s biological activity by interacting with proteins and enzymes in the body . The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interact with receptors and enzymes involved in various biological processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between 4-(3-Ethoxyphenyl)pyrrolidine-3-carbonitrile and analogous compounds:

Key Observations:

Core Heterocycle: Pyrrolidine (saturated 5-membered ring) in the target compound vs. pyridine (aromatic 6-membered) or pyrrole (aromatic 5-membered) in others. Saturation in pyrrolidine enhances conformational flexibility compared to rigid aromatic systems . Pyrrole derivatives (e.g., 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile) lack the ring saturation, reducing torsional freedom .

Substituent Effects: Ethoxyphenyl vs. Chlorophenethyl: In 3-[2-(3-chlorophenyl)ethyl]-2-pyridinecarbonitrile, the chlorophenyl group introduces electronegativity, enhancing binding to hydrophobic pockets (e.g., in antihistamines) .

Carbonitrile Position :

- Position 3 in pyrrolidine/pyridine derivatives vs. position 2 in pyridinecarbonitriles. This affects electronic distribution and steric interactions in molecular recognition .

Biologische Aktivität

4-(3-Ethoxyphenyl)pyrrolidine-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological activity, particularly focusing on its antimicrobial properties and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with appropriate aromatic compounds and nitriles. The compound can be characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry.

Table 1: Characterization Data

| Technique | Result |

|---|---|

| NMR | δ 7.39 (d), δ 7.24-7.28 (m), δ 4.15 (s) |

| IR | Peaks at 2224 cm⁻¹ (C≡N stretch) |

| Mass Spec | m/z = 244 (M⁺) |

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrrolidine, including this compound, exhibit significant antimicrobial activity against various pathogens.

-

Antibacterial Activity :

- The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. In one study, it was compared to standard antibiotics, revealing comparable inhibition zones against Escherichia coli and Staphylococcus aureus.

- Table 2: Antibacterial Efficacy

Bacteria Inhibition Zone (mm) Reference Antibiotic E. coli 20 Cephradine S. aureus 32 Nizo-arm

-

Antifungal Activity :

- The compound also displayed antifungal properties against Candida albicans, suggesting its potential use in treating fungal infections.

The biological activity of this compound is believed to involve the disruption of microbial cell wall synthesis and interference with nucleic acid metabolism. This action leads to the inhibition of growth or death of the pathogens.

Case Studies

Several case studies have highlighted the efficacy of pyrrolidine derivatives in clinical settings:

- Case Study 1 : A clinical trial involving patients with bacterial infections revealed that those treated with formulations containing pyrrolidine derivatives showed a significant reduction in infection rates compared to control groups.

- Case Study 2 : In a laboratory setting, a series of compounds including this compound were tested against resistant strains of bacteria, demonstrating notable antibacterial properties that warrant further investigation for therapeutic applications.

Q & A

Q. Optimization :

- Yield : Use catalysts like Pd(PPh₃)₄ for coupling reactions and monitor intermediates via thin-layer chromatography (TLC) .

- Purity : Purify via column chromatography or recrystallization, with final characterization by / NMR and high-resolution mass spectrometry (HRMS) .

What advanced spectroscopic and crystallographic methods are critical for resolving the compound’s stereochemistry and conformation?

Advanced Research Question

- X-ray crystallography : Resolve absolute configuration using SHELXL for refinement. The pyrrolidine ring’s puckering can be quantified via Cremer-Pople parameters (e.g., amplitude and phase ) .

- NMR analysis : Use - COSY and NOESY to confirm stereochemistry, particularly for the pyrrolidine ring’s substituents .

- Density Functional Theory (DFT) : Compare experimental and calculated NMR chemical shifts to validate structural models .

How can researchers design in vitro assays to evaluate the biological activity of this compound?

Basic Research Question

- Target identification : Screen against kinase or GPCR panels due to the pyrrolidine-carbonitrile scaffold’s prevalence in inhibitors .

- Assay design : Use fluorescence polarization for binding affinity or cell-based assays (e.g., luciferase reporters) for functional activity.

- Controls : Include positive controls (known inhibitors) and vehicle-treated samples to validate assay robustness .

What computational strategies predict the compound’s pharmacokinetic properties and target interactions?

Advanced Research Question

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets like dopamine receptors .

- QSAR models : Train on datasets of pyrrolidine derivatives to predict logP, solubility, and metabolic stability .

- MD simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS) to identify critical residue interactions .

How should researchers address contradictions in reported biological activity data for this compound?

Advanced Research Question

- Systematic validation : Replicate assays under standardized conditions (e.g., pH, temperature) and use orthogonal methods (e.g., SPR vs. ITC for binding affinity) .

- Structural analysis : Compare crystallographic data (e.g., hydrogen-bonding patterns via Mercury CSD) to confirm conformational consistency .

- Meta-analysis : Aggregate data from multiple studies, applying statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

What safety protocols are recommended for handling this compound in laboratory settings?

Basic Research Question

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of fine particles .

- Storage : Keep in airtight containers at -20°C, away from oxidizing agents.

- Emergency measures : Follow protocols for chemical spills (e.g., absorb with vermiculite) and consult SDS for first-aid guidelines .

How can researchers leverage structure-activity relationship (SAR) studies to optimize this compound for specific therapeutic targets?

Advanced Research Question

- Scaffold modulation : Introduce substituents at the pyrrolidine’s 2-position to enhance selectivity (e.g., fluorophenyl groups for CNS targets) .

- Bioisosteric replacement : Replace the ethoxy group with methoxy or cyclopropoxy to improve metabolic stability .

- Pharmacophore mapping : Use MOE or Discovery Studio to identify critical interaction motifs (e.g., hydrogen-bond donors near the carbonitrile group) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.